1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one
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Overview
Description
1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a pyridazinone core. This compound is notable for its unique chemical properties, including high stability, hydrophobicity, and significant electronic effects due to the trifluoromethyl groups .
Preparation Methods
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one stands out due to its unique combination of trifluoromethyl groups and a pyridazinone core. Similar compounds include:
- 4’- (Trifluoromethyl)acetophenone
- 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one
- N- [5- (Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamines.
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C14H8F6N2O |
---|---|
Molecular Weight |
334.22 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C14H8F6N2O/c1-7(23)12-10(14(18,19)20)6-11(21-22-12)8-3-2-4-9(5-8)13(15,16)17/h2-6H,1H3 |
InChI Key |
FLMAQWHGTZQVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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